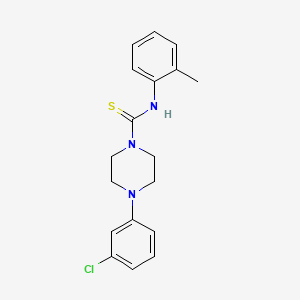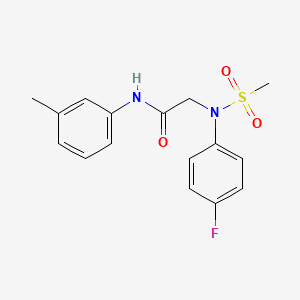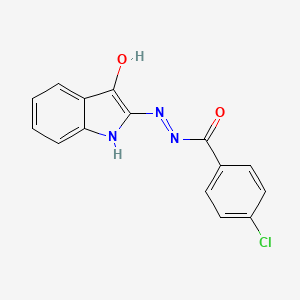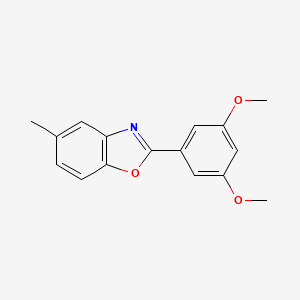
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide, also known as PPTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to inhibit the activity of protein kinases such as AKT and mTOR, which are involved in cell growth and survival. 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of these pathways. However, one limitation of using 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for research on 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide, including the development of more potent and selective analogs, the exploration of its therapeutic potential in other diseases, and the elucidation of its mechanism of action. Additionally, the use of 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide in combination with other drugs or therapies may enhance its therapeutic efficacy.
Métodos De Síntesis
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide can be synthesized through a multi-step process that involves the reaction of 4-pyridinecarboxaldehyde with 5-propylthiophene-2-carboxylic acid hydrazide in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide in its pure form.
Aplicaciones Científicas De Investigación
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorder research, 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease. In infectious disease research, 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Propiedades
IUPAC Name |
5-propyl-N-[(E)-pyridin-4-ylmethylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-3-13-8-12(10-19-13)14(18)17-16-9-11-4-6-15-7-5-11/h4-10H,2-3H2,1H3,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUCPGPBYHNPSV-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-N'-[(E)-pyridin-4-ylmethylidene]thiophene-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)
![5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)


![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5704085.png)


![N,N'-[(3,4-dimethoxyphenyl)methylene]dibenzamide](/img/structure/B5704100.png)
![7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5704126.png)



